1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride

Catalog No.
S985597
CAS No.
1218047-88-1
M.F
C18H18F2N2O
M. Wt
316.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochlori...

CAS Number

1218047-88-1

Product Name

1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride

IUPAC Name

1,3-bis[(2-fluorophenyl)methyl]piperazin-2-one

Molecular Formula

C18H18F2N2O

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C18H18F2N2O/c19-15-7-3-1-5-13(15)11-17-18(23)22(10-9-21-17)12-14-6-2-4-8-16(14)20/h1-8,17,21H,9-12H2

InChI Key

PAQVJGLJYLDHEM-UHFFFAOYSA-N

SMILES

C1CN(C(=O)C(N1)CC2=CC=CC=C2F)CC3=CC=CC=C3F

Canonical SMILES

C1CN(C(=O)C(N1)CC2=CC=CC=C2F)CC3=CC=CC=C3F

1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes two fluorobenzyl groups attached to a piperazine core. Its molecular formula is C18H19ClF2N2OC_{18}H_{19}ClF_2N_2O with a molecular weight of approximately 352.8 g/mol. This compound appears as a white crystalline powder and is soluble in both water and organic solvents, making it versatile for various applications in research and development .

Typical of piperazine derivatives. These may include:

  • N-Alkylation: The piperazine nitrogen can be alkylated, potentially modifying the pharmacological profile.
  • Hydrochloride Formation: The base form can be converted into its hydrochloride salt, enhancing solubility.
  • Fluorine Substitution Reactions: The presence of fluorine atoms can influence reactivity, allowing for further functionalization.

Synthesis of 1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride generally involves multi-step processes that may include:

  • Formation of Piperazinone: Starting from piperazine and appropriate carbonyl compounds.
  • Fluorobenzyl Substitution: Introducing the 2-fluorobenzyl groups through nucleophilic substitution reactions.
  • Hydrochloride Salt Formation: Converting the base to the hydrochloride form using hydrochloric acid.

These processes often require careful control of reaction conditions such as temperature and solvent choice to ensure optimal yields .

This compound has potential applications in various fields:

  • Pharmaceutical Research: As a lead compound for developing new antidepressants or anxiolytics.
  • Chemical Biology: For studying receptor interactions and signaling pathways in neuroscience.
  • Material Science: Due to its unique chemical properties, it may find uses in synthesizing novel materials.

Interaction studies involving 1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride often focus on its binding affinity to various receptors. Preliminary data suggest potential interactions with:

  • Serotonin Receptors (5-HT): Investigating its role in mood regulation.
  • Dopamine Receptors: Understanding its effects on reward pathways.

Further research is necessary to elucidate these interactions and their implications for therapeutic use.

Several compounds share structural similarities with 1,3-Bis(2-fluorobenzyl)piperazin-2-one hydrochloride. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
1-BenzylpiperazineSingle benzyl group attached to piperazineCNS stimulant activity
1-(3-Trifluoromethylphenyl)piperazineTrifluoromethyl group on phenylIncreased lipophilicity
1-(4-Chlorophenyl)piperazineChlorine substituent on phenylAnxiolytic effects
1-(2-Fluorobenzyl)piperazinoneSingle fluorobenzyl groupPotential antidepressant properties

Uniqueness of 1,3-Bis(2-fluorobenzyl)piperazin-2-one Hydrochloride

The presence of two fluorobenzyl groups distinguishes it from other piperazine derivatives. This dual substitution may enhance its pharmacological profile by increasing receptor binding affinity or altering metabolic stability compared to single-substituted analogs.

XLogP3

2.8

Dates

Modify: 2024-04-14

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